(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide
Description
This compound features a benzo[d]thiazole core substituted with a 6-ethoxy group, a 3-methyl group, and an (E)-configured imine-linked 1-naphthamide moiety. The ethoxy group enhances electron-donating effects, while the naphthamide contributes to π-conjugation and steric bulk.
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-3-25-15-11-12-18-19(13-15)26-21(23(18)2)22-20(24)17-10-6-8-14-7-4-5-9-16(14)17/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMFFYFBGDMQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC4=CC=CC=C43)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Formation of the Naphthamide Group: The naphthamide moiety is introduced by reacting 1-naphthoyl chloride with the ethoxylated benzo[d]thiazole derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including those related to apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzo[d]thiazole Derivatives
Compound 4d () :
- Structure : 4-(3-(2-Methylbenzyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxycyclohexa-2,5-dien-1-one
- Key Differences: Substituents: Cyclohexadienone ring fused to benzo[d]thiazole vs. naphthamide in the target compound. Spectral Data: IR shows C=O stretch at 1675 cm⁻¹ (cyclohexadienone) vs. expected ~1680 cm⁻¹ for naphthamide . Physical Properties: Melting point (mp) 192–194°C; yield 91% .
Compound 5.3 () :
- Structure: N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide
- Key Differences: Substituents: Methoxy at position 6 vs. ethoxy in the target; triazinoquinazoline-thioacetamide vs. naphthamide. Spectral Data: IR C=O at 1685 cm⁻¹; ¹H NMR δ 5.38 (–OCH₂–) . Physical Properties: mp 246–249°C; yield 89.3% .
Compound 7a () :
Data Table: Structural and Spectral Comparison
Biological Activity
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O2S, with a molecular weight of 302.40 g/mol. The compound features a benzothiazole moiety linked to a naphthamide structure, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. The compound has been tested against various bacterial strains and fungi.
Minimum Inhibitory Concentration (MIC) Results
The following table summarizes the antimicrobial activity of the compound against selected pathogens:
| Pathogen | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 95 |
| Escherichia coli | 100 | 90 |
| Pseudomonas aeruginosa | 200 | 85 |
| Candida tropicalis | 150 | 80 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
The anticancer properties of this compound have also been evaluated in vitro against various cancer cell lines.
Cytotoxicity Studies
In cytotoxicity assays, the compound demonstrated potent inhibitory effects on cancer cell proliferation. The following table presents the IC50 values for different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The biological effects of this compound are believed to involve several mechanisms:
Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of pathogens or cancer cells.
Receptor Interaction : It is hypothesized that the compound interacts with specific receptors, modulating pathways essential for cell growth and survival.
Reactive Oxygen Species Generation : Some studies suggest that this compound can induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings. For instance, a study published in Medicinal Chemistry demonstrated that modifications to the benzothiazole moiety could enhance both antimicrobial and anticancer activities. The presence of electron-withdrawing groups was particularly noted to improve efficacy against resistant strains of bacteria and various cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
